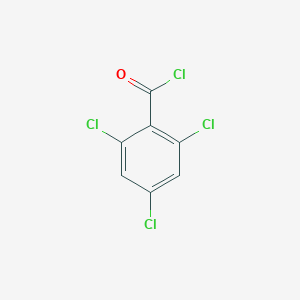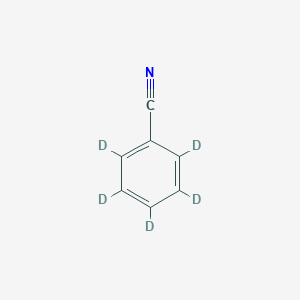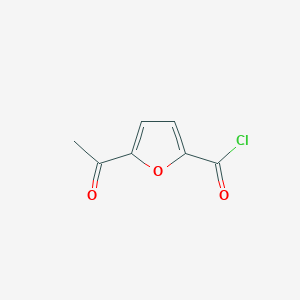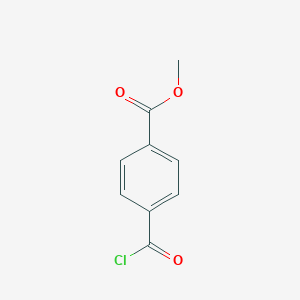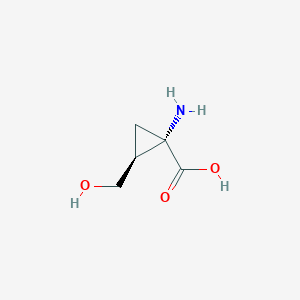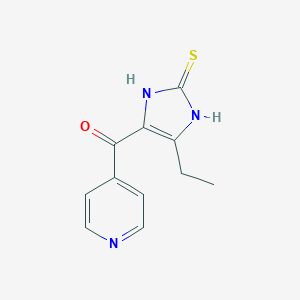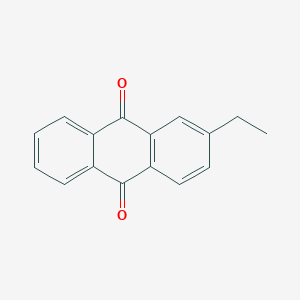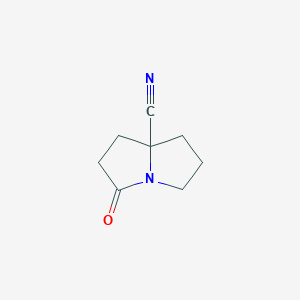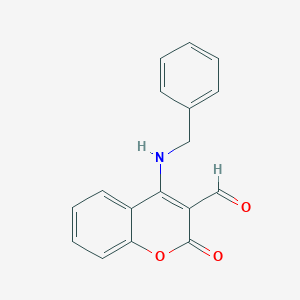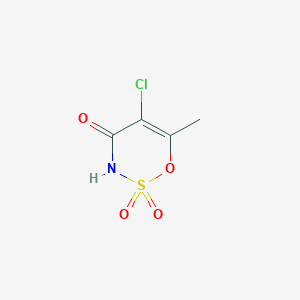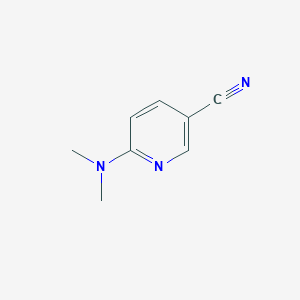
Bbdoaed
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bbdoaed, also known as 1,1-bis(4-hydroxyphenyl)-2,2,2-trichloroethane, is a chemical compound that has been found to have potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Bbdoaed is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the production of reactive oxygen species and to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. Bbdoaed may also act as a chelator, binding to metal ions and preventing them from contributing to oxidative damage.
Biochemische Und Physiologische Effekte
Bbdoaed has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, and to decrease levels of inflammatory cytokines such as TNF-alpha and IL-6. Bbdoaed has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bbdoaed in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animals. However, one limitation is that it is not very soluble in water, which may make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of Bbdoaed and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on Bbdoaed. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of Bbdoaed and to explore its potential side effects.
Synthesemethoden
Bbdoaed can be synthesized through a reaction between 4-hydroxybenzaldehyde and 2,2,2-trichloroethanol. The reaction is catalyzed by a base, such as potassium hydroxide, and occurs under reflux conditions. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Bbdoaed has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Bbdoaed has also been found to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of other diseases such as cancer and cardiovascular disease.
Eigenschaften
CAS-Nummer |
119157-93-6 |
|---|---|
Produktname |
Bbdoaed |
Molekularformel |
C24H54Br2N2S2 |
Molekulargewicht |
594.6 g/mol |
IUPAC-Name |
2-[2-[dimethyl(octyl)azaniumyl]ethyldisulfanyl]ethyl-dimethyl-octylazanium;dibromide |
InChI |
InChI=1S/C24H54N2S2.2BrH/c1-7-9-11-13-15-17-19-25(3,4)21-23-27-28-24-22-26(5,6)20-18-16-14-12-10-8-2;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JYMPUEGSANUEGS-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[N+](C)(C)CCSSCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)CCSSCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
Synonyme |
BBDOAED bis(beta-dimethyl octyl ammonium ethyl)disulfide bis(beta-dimethyl octylammonium ethyl)disulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)
